Fulvestrant Impurity 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

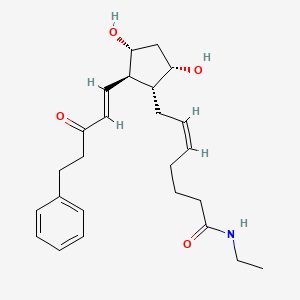

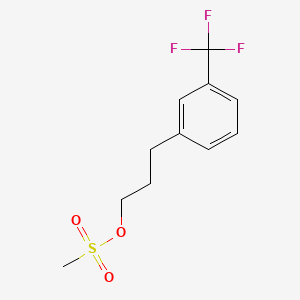

Fulvestrant Impurity 3, also known by its chemical name (7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-6-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate, is a compound related to Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor positive metastatic breast cancer in postmenopausal women .

Applications De Recherche Scientifique

Field: Pharmaceutical Analysis

Application

Fulvestrant and its impurities are analyzed in pharmaceutical products to ensure quality and efficacy . This is crucial in the production of drugs for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .

Method of Application

The inactive and active ingredients and other impurities in Fulvestrant injection are analyzed using gas chromatography and high-performance liquid chromatography (HPLC) . The levels of Fulvestrant and related impurities were quantified using HPLC . A gradient temperature program was employed to reduce the analysis time and improve the peaks’ resolution .

Results

Both methods exhibited excellent intra- and inter-day precision, with RSD < 2%, and a linear relationship was established between the concentration and detector response over a range of 50–150% of the target concentrations with R^2 > 0.999 . The methods were validated for linearity, precision, specificity, accuracy, and robustness for their intended purpose as per the current ICH guidelines .

Field: Drug Formulation

Application

Fulvestrant is used in the formulation of oil-based pre-filled syringe injection matrix formulations . This formulation is used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .

Method of Application

The chromatographic separation of fulvestrant was carried out using ACQUITY UPLC and a BEH Shield RP18, 50 mm × 2.1 mm, i.d 1.7-μm column . The mobile phase consisted of water, acetonitrile, and methanol in the ratio of 300:400:300 (v/v/v), respectively . 1.0 mL orthophosphoric acid was added to the prepared mobile phase . The detection was made at 220.0 nm using a PDA-UV detector with a flow rate of 0.3 mL min −1 .

Results

The system suitability parameters were found within the limits . The coefficient of correlation was found not less than 0.999 . The percent recoveries of fulvestrant from 80, 100, to 120% levels are 100.1, 100.4, and 99.7 respectively . The LOD (0.51 μg mL −1) and LOQ (1.54 μg mL −1) values from the study demonstrate that the method is sensitive . The samples were subjected to forced degradation conditions of acidic and alkaline hydrolysis, oxidation, photolysis, metallic and thermal degradation in all conditions .

Orientations Futures

The development of new methods for analyzing Fulvestrant and its impurities, including Fulvestrant Impurity 3, could be a valuable area of future research . Additionally, the development of new endocrine treatments that act through different mechanisms, like Fulvestrant, could be an important direction for future research .

Propriétés

Numéro CAS |

1621885-81-1 |

|---|---|

Nom du produit |

Fulvestrant Impurity 3 |

Formule moléculaire |

C30H44O7S |

Poids moléculaire |

548.74 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)